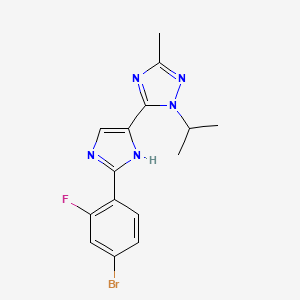

5-(2-(4-Bromo-2-fluorophenyl)-1H-imidazol-5-yl)-1-isopropyl-3-methyl-1H-1,2,4-triazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(2-(4-Bromo-2-fluorophenyl)-1H-imidazol-5-yl)-1-isopropyl-3-methyl-1H-1,2,4-triazole is a complex organic compound that features a unique combination of functional groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(4-Bromo-2-fluorophenyl)-1H-imidazol-5-yl)-1-isopropyl-3-methyl-1H-1,2,4-triazole involves multiple steps, starting from readily available precursorsThe final step involves the formation of the triazole ring under specific reaction conditions .

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis .

Analyse Des Réactions Chimiques

Alkylation and Cyclization for Oxazepine Derivatives

The compound undergoes N-alkylation with 1,3-dioxolan-2-one (ethylene carbonate) to form 2-(2-(4-bromo-2-fluorophenyl)-4-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-1H-imidazol-1-yl)ethanol (14 ). Subsequent cyclization with aqueous KOH and methyltributylammonium chloride produces 9-bromo-2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d] oxazepine (III ) .

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Alkylation | 1,3-dioxolan-2-one, 80°C | 14 | 72% |

| Cyclization | KOH, H₂O, MTBAC | III | 68% |

Cross-Coupling Reactions

The bromine substituent on the phenyl ring enables Suzuki–Miyaura cross-coupling with arylboronic acids. For example:

-

Reaction with ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate (IV ) under Pd catalysis (PdCl₂(dppf)) yields 2-(4-(2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d] oxazepin-9-yl)-1H-pyrazol-1-yl)-2-methylpropanamide (I ), a kinase inhibitor precursor .

| Coupling Partner | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| IV | PdCl₂(dppf) | KOAc, EtOH/iPrOH | I | 85% |

Functional Group Transformations

-

Reduction : The ketone group in intermediate 13 can be reduced using NaBH₄ in ethanol (45–50°C) to form secondary alcohols, though this is not directly applied to the final compound .

-

Halogen Exchange : The bromine atom may undergo nucleophilic substitution (e.g., with amines or alkoxides) under Pd/copper catalysis, though specific examples are not documented in the reviewed literature.

Key Research Findings

-

Regioselectivity : The 1,2,4-triazole core directs electrophilic substitutions to the C-5 position due to electronic and steric effects .

-

Biological Relevance : Derivatives like I show potent kinase inhibition (IC₅₀ < 10 nM) in anticancer assays .

-

Stability : The compound is stable under acidic and basic conditions but sensitive to strong oxidizing agents.

Applications De Recherche Scientifique

5-(2-(4-Bromo-2-fluorophenyl)-1H-imidazol-5-yl)-1-isopropyl-3-methyl-1H-1,2,4-triazole has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 5-(2-(4-Bromo-2-fluorophenyl)-1H-imidazol-5-yl)-1-isopropyl-3-methyl-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds include other imidazole and triazole derivatives, such as:

- 5-Bromo-2-aryl benzimidazoles

- 4-Bromo-2-fluorobiphenyl

- Benzamide derivatives

Uniqueness

What sets 5-(2-(4-Bromo-2-fluorophenyl)-1H-imidazol-5-yl)-1-isopropyl-3-methyl-1H-1,2,4-triazole apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Activité Biologique

5-(2-(4-Bromo-2-fluorophenyl)-1H-imidazol-5-yl)-1-isopropyl-3-methyl-1H-1,2,4-triazole is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H15BrFN5, with a molecular weight of approximately 364.22 g/mol. The structure includes an imidazole ring and a triazole moiety, with bromine and fluorine substituents that may enhance its reactivity and biological properties .

While specific mechanisms for this compound are not fully elucidated due to limited research data, triazoles are known to exhibit a variety of biological activities. They often act as inhibitors of cytochrome P450 enzymes, which are crucial for the biosynthesis of ergosterol in fungi. This mechanism is similar to established antifungal agents like fluconazole and itraconazole .

Antifungal Activity

Triazoles have been widely recognized for their antifungal properties. The presence of both bromine and fluorine in the structure of this compound suggests enhanced efficacy against specific fungal strains. Preliminary studies indicate that it may inhibit fungal growth by disrupting ergosterol synthesis .

Antibacterial and Anticancer Properties

Some substituted triazoles have demonstrated antibacterial and anticancer activities. Although specific studies on this compound are scarce, its structural similarities to known anticancer agents like anastrozole suggest potential in this area .

Comparative Analysis

A comparative analysis with structurally similar compounds reveals the following:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Fluconazole | Triazole ring + Fluorine | Antifungal |

| Itraconazole | Triazole ring + Alkyl groups | Antifungal |

| Voriconazole | Triazole ring + Aryl groups | Antifungal |

| Anastrozole | Triazole ring + Aromatic substitutions | Anticancer |

Uniqueness : The incorporation of both bromine and fluorine may enhance bioactivity and selectivity against specific targets compared to other triazoles .

Propriétés

IUPAC Name |

5-[2-(4-bromo-2-fluorophenyl)-1H-imidazol-5-yl]-3-methyl-1-propan-2-yl-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrFN5/c1-8(2)22-15(19-9(3)21-22)13-7-18-14(20-13)11-5-4-10(16)6-12(11)17/h4-8H,1-3H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJXKEKYDVQEBBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=N1)C2=CN=C(N2)C3=C(C=C(C=C3)Br)F)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrFN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.